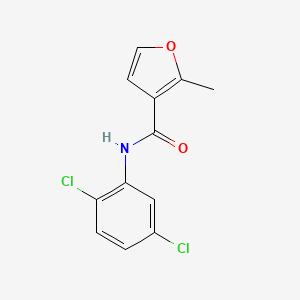![molecular formula C12H17NO4S B5545036 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.08782920 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Conversion Methods in Organic Synthesis
A study by Woo et al. (2004) detailed an efficient method for converting hindered carboxylic acids to N-methoxy-N-methyl amides, a process relevant for producing compounds similar to "N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide." This method, yielding 59% to 88%, involves methanesulfonyl chloride and is significant for synthesizing complex organic molecules Woo, Fenster, & Dake, 2004.
Microbial Metabolism of Methanesulfonic Acid
Kelly and Murrell (1999) explored the biogeochemical cycling of sulfur through the metabolism of methanesulfonic acid by aerobic bacteria. This research is crucial for understanding the environmental fate of sulfonamide compounds and their interactions with microbial life Kelly & Murrell, 1999.
Antibacterial Activity of Sulfonamide Derivatives
Özdemir et al. (2009) synthesized new sulfonamide derivatives, examining their structure and antibacterial activity. Such studies underscore the potential biomedical applications of sulfonamide-based compounds in combating bacterial infections Özdemir, Güvenç, Şahin, & Hamurcu, 2009.
Methane Activation and Conversion
De Petris et al. (2009) demonstrated the activation of methane at room temperature by the SO(2)(*+) radical cation, leading to methanol and ionized methyl hydrogen sulfoxylate formation. This insight is pivotal for developing new catalysts and methodologies for methane utilization De Petris, Troiani, Rosi, Angelini, & Ursini, 2009.
Development of Metal-Free Catalysts
Research by Shankar et al. (2011) on diethyltin(methoxy)methanesulfonate and its interaction with t-butylphosphonic acid highlights the role of sulfonate-phosphonate ligands in constructing supramolecular assemblies. These findings have implications for material science and catalysis Shankar, Jain, Kociok‐Köhn, & Molloy, 2011.
Zukünftige Richtungen
The future directions for the study of “N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide” and related compounds could involve further investigation into their synthesis methods, particularly under green conditions, and their potential biological and pharmaceutical properties . Additionally, more research could be conducted into their safety and hazards, as well as their physical and chemical properties.
Eigenschaften
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-16-11-4-3-10-5-9(7-13-18(2,14)15)8-17-12(10)6-11/h3-4,6,9,13H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWRJORNMHKXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)CNS(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)
![4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide](/img/structure/B5544971.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)
![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)
![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)
![2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5544999.png)
![(1S,5R)-6-(cyclopropylmethyl)-3-(5-ethylthiophene-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)
![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)

![(NZ)-N-[3-methyl-2,6-bis(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B5545056.png)

